Tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
Overview
Description
- IUPAC Name : tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)-1-pyrrolidinecarboxylate .
- Molecular Formula : C₁₆H₂₂FNO₃ .
- Molecular Weight : 295.35 g/mol .
- CAS Number : 1420537-07-0 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate consists of a pyrrolidine ring with a tert-butyl ester group and a hydroxymethyl substituent. The fluorophenyl group is attached to the pyrrolidine ring. The stereochemistry of the pyrrolidine ring is (3R,4S) .
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate and its derivatives have been synthesized and characterized through various methods including LCMS, 1H NMR, 13C NMR, IR, CHN elemental analysis, and single crystal XRD data. This compound crystallizes in the monoclinic crystal system and exhibits weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, forming a three-dimensional architecture (Sanjeevarayappa et al., 2015).
Antibacterial and Anthelmintic Activity
- Certain derivatives of this compound have shown potential antibacterial and anthelmintic activities. For instance, specific compounds in this category have demonstrated moderate antibacterial and moderate anthelmintic activity, indicating potential for development in medical applications (Sanjeevarayappa et al., 2015).
Synthesis of Pharmaceutical Intermediates
- This compound has been used as a raw material in the synthesis of pharmaceutical intermediates, particularly in the production of 1-(tert-butyl)-3-amioazetidine, an important compound in drug development. Different synthesis methods and their operational security, yield, and post-processing levels have been explored (Yang, 2010).
Cytotoxicity in Cancer Research
- Analogues of this compound have been synthesized and evaluated for cytotoxicity against cancer cell lines. Some of these compounds have exhibited significant cytotoxicity, highlighting their potential as anticancer agents (Kumar et al., 2009).
Development of Radiolabeled Inhibitors
- Derivatives of this compound have been used in the synthesis of radiolabeled inhibitors for imaging with PET scans, aiding in the non-invasive imaging of monocarboxylate transporters in cancers. This application is significant for assessing the impact of specific MCT inhibitors on chemotherapy and radiosensitization (Sadeghzadeh et al., 2019).
Properties
IUPAC Name |
tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-5-4-6-11(15)7-10/h4-7,18H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHYENZDOYKJHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734954 | |
Record name | tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380752-53-3 | |
Record name | tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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